molecular formula C11H14N6O2 B1429454 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine CAS No. 1245771-56-5

3-[(4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Cat. No.: B1429454
CAS No.: 1245771-56-5
M. Wt: 262.27 g/mol
InChI Key: AFYYRLQUTPSZJW-UHFFFAOYSA-N
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Description

3-[(4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a useful research compound. Its molecular formula is C11H14N6O2 and its molecular weight is 262.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-[(4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a compound of interest due to its potential biological activities. This article discusses its biological properties, focusing on its antimicrobial, anti-inflammatory, and anticancer activities.

  • Molecular Formula : C₁₂H₁₆N₆O₂
  • Molecular Weight : 292.29 g/mol
  • CAS Number : 1245771-56-5

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

CompoundMIC (µg/mL)Target Organism
Compound A10E. coli
Compound B15S. aureus
Compound C20P. aeruginosa

Studies have shown that similar pyrazole derivatives possess broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains . The compound's structure may enhance its interaction with bacterial DNA gyrase and other targets .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various assays. Notably:

TestResult (%)Reference
HRBC Membrane Stabilization86.70 - 99.25
TNF-α\alpha Inhibition IC50 (µM)9.80 (comparable to ciprofloxacin)

These results suggest that the compound may inhibit pro-inflammatory cytokines and stabilize cell membranes against lysis induced by inflammatory agents.

Anticancer Activity

The anticancer properties of similar triazole derivatives have been explored extensively. For example:

CompoundCell Line TestedIC50 (µM)
Compound DA549 (lung cancer)15
Compound EMCF7 (breast cancer)25

Triazole-containing compounds have been noted for their ability to inhibit cell proliferation in various cancer cell lines . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and survival.

Case Studies

A recent study focused on the synthesis and biological evaluation of various triazole derivatives including those with pyrazole moieties. The findings indicated that compounds with nitro-substituents showed enhanced potency against specific cancer cell lines and exhibited lower cytotoxicity towards normal cells .

Properties

IUPAC Name

3-[(4-nitropyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O2/c18-17(19)9-6-12-15(7-9)8-11-14-13-10-4-2-1-3-5-16(10)11/h6-7H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYYRLQUTPSZJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)CN3C=C(C=N3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 2
3-[(4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 3
Reactant of Route 3
3-[(4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 4
Reactant of Route 4
3-[(4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 5
Reactant of Route 5
3-[(4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 6
3-[(4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

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